4-(Chloromethyl)-3-(trifluoromethyl)pyridine

Process chemistry Purification Physical properties

Lead optimization programs often suffer from regiochemical ambiguity when sourcing pyridine intermediates-generic substitution patterns compromise synthetic yields and target engagement. 4-(Chloromethyl)-3-(trifluoromethyl)pyridine (CAS 1227574-95-9) provides a defined 3-CF₃-4-CH₂Cl scaffold that ensures predictable nucleophilic substitution rates and cross-coupling regioselectivity. • Privileged 3-CF₃-pyridine core: foundational motif in commercial herbicides (fluazifop-butyl) and kinase inhibitor programs (FMS, c-KIT, PDGFR, FLT3) • Predicted LogP 1.97, pKa 2.46-favorable CNS MPO profile and solubility characteristics for formulation development • MW 195.57 g/mol, ≥97% purity; reactive chloromethyl handle enables installation of diverse amine, ether, and thioether linkers

Molecular Formula C7H5ClF3N
Molecular Weight 195.57 g/mol
CAS No. 1227574-95-9
Cat. No. B1403583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Chloromethyl)-3-(trifluoromethyl)pyridine
CAS1227574-95-9
Molecular FormulaC7H5ClF3N
Molecular Weight195.57 g/mol
Structural Identifiers
SMILESC1=CN=CC(=C1CCl)C(F)(F)F
InChIInChI=1S/C7H5ClF3N/c8-3-5-1-2-12-4-6(5)7(9,10)11/h1-2,4H,3H2
InChIKeyDEJPAWIQXGNIPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Chloromethyl)-3-(trifluoromethyl)pyridine Overview


4-(Chloromethyl)-3-(trifluoromethyl)pyridine (CAS 1227574-95-9) is a heterocyclic intermediate with a pyridine core substituted at the 4-position by a chloromethyl group and at the 3-position by a trifluoromethyl group . This substitution pattern imparts specific reactivity and physicochemical properties, making it a valuable building block in medicinal chemistry and crop protection R&D . The compound has a molecular weight of 195.57 g/mol, a predicted density of 1.359±0.06 g/cm³, and a predicted boiling point of 205.3±35.0 °C at 760 mmHg .

Workflow Heterocyclic building block for nucleophilic substitution
Selection 4-chloromethyl enables selective SN2 derivatization
Context Medicinal chemistry & agrochemical R&D

4-(Chloromethyl)-3-(trifluoromethyl)pyridine: Regioisomer Specificity


Regioisomers with alternative substitution patterns—such as 2-(chloromethyl)-3-(trifluoromethyl)pyridine, 3-(chloromethyl)-4-(trifluoromethyl)pyridine, or 4-(chloromethyl)-2-(trifluoromethyl)pyridine—exhibit different electronic distributions, steric environments, and reactivity profiles [1]. The relative positioning of the electron-withdrawing CF₃ group and the reactive CH₂Cl moiety directly influences nucleophilic substitution rates, regioselectivity in cross-coupling reactions, and downstream biological activity of derived molecules . Generic substitution without empirical validation risks compromising synthetic yields and target engagement in lead optimization programs.

Regioisomer Reactivity Mismatch

2- or 3-substituted isomers may alter nucleophilic substitution rates and regioselectivity, affecting derivatization outcomes.

Electronic Profile Shift

CF₃ position changes electron density on the pyridine ring, potentially shifting downstream biological activity of derived compounds.

Cross-Coupling Efficiency

Different substitution patterns can reduce yields in Pd-catalyzed couplings; empirical validation is necessary before substitution.

4-(Chloromethyl)-3-(trifluoromethyl)pyridine vs. Closest Analogs


Regioisomer Boiling Point

The boiling point of 4-(chloromethyl)-3-(trifluoromethyl)pyridine is predicted to be 205.3±35.0 °C at 760 mmHg, whereas the regioisomer 2-(chloromethyl)-5-(trifluoromethyl)pyridine boils at 198.1 °C [1]. This 7.2 °C difference reflects distinct intermolecular forces arising from the different substitution patterns, which can be exploited during distillation-based purification and impacts process development decisions.

Boiling Point
Cross-study comparable
205.3±35.0 °C (Target) vs 198.1 °C (2-ClCH₂-5-CF₃ isomer)
Δ ~7.2 °C
Supports distillation-based separation
Predicted values; empirical measurement advised
Process chemistry Purification Physical properties

LogP and pKa Comparison

The computed LogP (XLogP3) for 4-(chloromethyl)-3-(trifluoromethyl)pyridine is 1.97 . In contrast, the regioisomer 2-(chloromethyl)-5-(trifluoromethyl)pyridine exhibits a higher XLogP3 of 2.2 [1]. Additionally, the predicted pKa of the target compound is 2.46±0.18 , reflecting the combined electronic effects of the CF₃ group at the 3-position and the CH₂Cl group at the 4-position. These parameters directly influence membrane permeability and solubility profiles in biological systems.

Lipophilicity & Basicity
Cross-study comparable
Target LogP 1.97, pKa 2.46; comparator LogP 2.2
ΔLogP −0.23
Supports aqueous solubility and reduced protein binding assessment
Computed values; validate in assay buffer
Medicinal chemistry ADME Lipophilicity

Nucleophilic Substitution Regioselectivity

In nucleophilic aromatic substitution reactions, halogen-bearing 4-positions on pyridine rings exhibit different reactivity profiles compared to 2- or 6-positions due to electronic and steric factors . The 4-(chloromethyl) group in the target compound is positioned para to the pyridine nitrogen, facilitating SN2-type displacements with nucleophiles such as amines, thiols, and alkoxides. In contrast, regioisomers with chloromethyl groups at the 2- or 3-positions (e.g., 2-(chloromethyl)-3-(trifluoromethyl)pyridine or 3-(chloromethyl)-4-(trifluoromethyl)pyridine) may undergo elimination pathways or require harsher conditions [1].

SN2 Reactivity
Class-level inference
4-position chloromethyl favors SN2 over elimination vs 2- or 3-substituted isomers
Streamlines derivatization, reduces step count
Qualitative assessment; specific rate data not available
Organic synthesis Reactivity Nucleophilic substitution

Metabolic Stability of 3-Trifluoromethylpyridines

The presence of a trifluoromethyl group is widely recognized to enhance metabolic stability and lipophilicity in both pharmaceutical and agrochemical candidates [1]. While no direct metabolic stability data for 4-(chloromethyl)-3-(trifluoromethyl)pyridine itself is publicly available, derivatives containing the 3-CF₃-pyridine motif have demonstrated improved pharmacokinetic profiles. For example, trifluoromethylpyridine-containing pesticides exhibit prolonged efficacy and reduced environmental degradation [2]. The specific 3-position substitution in the target compound positions the CF₃ group meta to the pyridine nitrogen, a motif found in numerous commercial herbicides and pharmaceuticals [3].

Metabolic Stability
Class-level inference
CF₃ group expected to enhance metabolic stability vs non-fluorinated analogs
Early-stage risk mitigation for lead optimization
No direct stability data for this compound; class-level SAR
Metabolic stability Drug design Agrochemicals

4-(Chloromethyl)-3-(trifluoromethyl)pyridine Applications


Trifluoromethyl Herbicide and Fungicide Synthesis

The 3-CF₃-pyridine core is a privileged scaffold in modern agrochemicals, appearing in commercial herbicides such as fluazifop-butyl and various fungicides [1]. 4-(Chloromethyl)-3-(trifluoromethyl)pyridine serves as a versatile intermediate for introducing this motif into novel crop protection agents via nucleophilic substitution of the reactive chloromethyl group [2]. Its predicted LogP of 1.97 and pKa of 2.46 align with the physicochemical space of many successful agrochemical leads, facilitating membrane penetration and target site accumulation.

Kinase Inhibitor Optimization for Oncology

Pyridine derivatives are prevalent in kinase inhibitor programs due to their ability to engage the ATP-binding pocket. The 4-chloromethyl group in this compound provides a handle for installing diverse amine, ether, or thioether linkers, while the 3-CF₃ group modulates electron density and lipophilicity [1]. Patents and literature describe the use of trifluoromethylpyridines as intermediates for FMS (CSF-1R), c-KIT, PDGFR, and FLT3 inhibitors [2]. The predicted lower LogP (1.97 vs. 2.2 for regioisomers) may offer a solubility advantage during formulation development.

Radical Trifluoromethylation Methods

The compound has been cited in the context of radical trifluoromethylation research, where it serves as a model substrate for developing new C–H functionalization methodologies [1]. The electron-withdrawing CF₃ group activates the pyridine ring toward radical addition, while the chloromethyl group can participate in further transformations or be used as a radical clock probe [2].

Building Block for CNS Drug Candidates

The moderate lipophilicity (LogP 1.97) and low molecular weight (195.57 g/mol) of 4-(chloromethyl)-3-(trifluoromethyl)pyridine [1] place it within favorable CNS MPO (multiparameter optimization) space. The CF₃ group enhances metabolic stability while the pyridine nitrogen can serve as a hydrogen bond acceptor. This combination makes the compound an attractive starting material for synthesizing central nervous system (CNS) drug candidates targeting receptors or enzymes where trifluoromethylpyridines have shown activity [2].

Application
Selection Property
Validation Focus
Agrochemical Intermediate Synthesis
3-CF₃-pyridine core with reactive chloromethyl handle
Nucleophilic substitution efficiency and crop protection lead profiling
Kinase Inhibitor Lead Discovery
Linker installation via CH₂Cl; lipophilicity control by CF₃
Target engagement and solubility profiling
C–H Functionalization Methodology
Electron-deficient pyridine ring for radical addition
Radical clock or method development
CNS Drug Candidate Synthesis
Favorable CNS MPO physicochemical profile (MW 196, LogP 1.97)
BBB permeability and metabolic stability screening

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